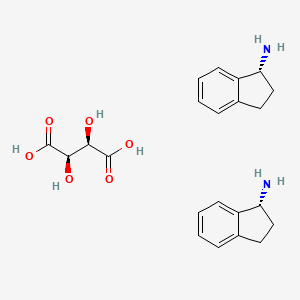
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid is a compound that combines an amine derivative of indene with a dihydroxybutanedioic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,3-dihydro-1H-inden-1-amine typically involves the reduction of indanone followed by amination. The dihydroxybutanedioic acid component can be synthesized through the oxidation of butanediol. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The dihydroxybutanedioic acid component can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and have diverse biological activities.
Diterpene Alkaloids: Complex natural products with similar three-dimensional structures and biological activities.
Uniqueness
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific combination of an indene-derived amine and a dihydroxybutanedioic acid, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C22H28N2O6 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C9H11N.C4H6O6/c2*10-9-6-5-7-3-1-2-4-8(7)9;5-1(3(7)8)2(6)4(9)10/h2*1-4,9H,5-6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*9-;1-,2-/m111/s1 |
InChI-Schlüssel |
MCCOKRGZMMQMIL-NFWIEASKSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2[C@@H]1N.C1CC2=CC=CC=C2[C@@H]1N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1CC2=CC=CC=C2C1N.C1CC2=CC=CC=C2C1N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
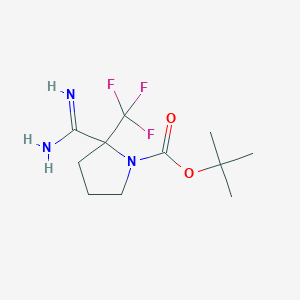

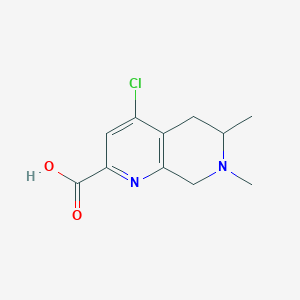
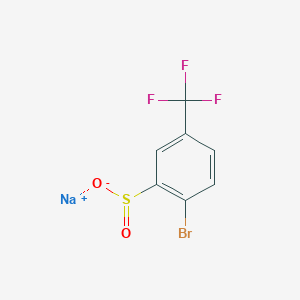
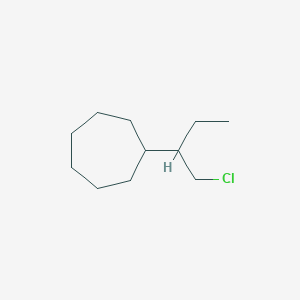

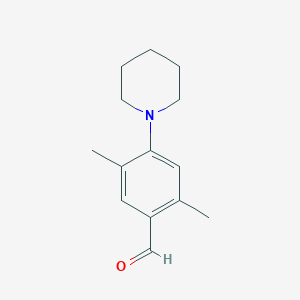
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)
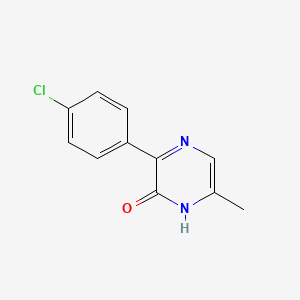


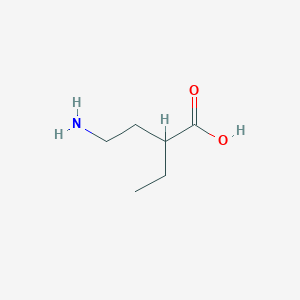
![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
